2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide

Description

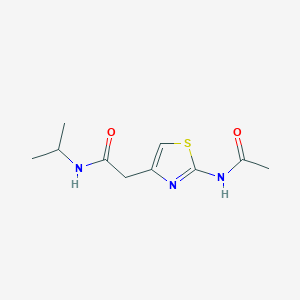

2-(2-Acetamidothiazol-4-yl)-N-isopropylacetamide is a heterocyclic compound featuring a thiazole ring substituted with an acetamide group at the 2-position and an N-isopropylacetamide moiety at the 4-position. The thiazole ring, a five-membered aromatic structure containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQOSWNGANKNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide typically involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from two categories: thiazole-containing acetamides and heterocyclic acetamide derivatives (e.g., benzazepines, pyridines).

Thiazole-Containing Acetamides

Key Observations :

- The target compound’s thiazole-acetamide core distinguishes it from phenyl-based analogs (e.g., CAS 2777921678-63-7), which may exhibit lower metabolic stability due to the absence of a heterocyclic ring.

Heterocyclic Acetamide Derivatives

Key Observations :

- Thiazole vs. Pyridine : The thiazole ring in the target compound provides stronger hydrogen-bonding capacity (via sulfur) compared to pyridine (CAS 2777722588-78-9), which may improve target selectivity.

- Benzazepine Derivatives (e.g., OPC51803) : These exhibit higher molecular weights and lipophilicity (LogP ~3.5) due to fused aromatic systems, making them more suited for hydrophobic binding pockets in GPCRs .

Research Findings and Inferences

- Metabolic Stability : Thiazole rings are less prone to oxidative metabolism compared to phenyl groups, suggesting the target compound may have a longer half-life than analogs like CAS 2777921678-63-5.

- Receptor Binding : The N-isopropyl group may sterically hinder interactions with polar residues in enzyme active sites, reducing efficacy compared to smaller substituents (e.g., methyl groups).

- Contradictions : While OPC51803 acts as a vasopressin antagonist , the target compound’s thiazole core could redirect activity toward kinases or bacterial targets, highlighting the importance of scaffold choice.

Biological Activity

2-(2-Acetamidothiazol-4-yl)-N-isopropylacetamide, also known by its CAS number 921820-73-7, is a compound of interest due to its potential biological activity. This article reviews its mechanisms of action, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its biological effects.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of an acetamido group enhances its solubility and bioavailability, while the isopropylacetamide moiety may contribute to its pharmacokinetic properties.

Target Enzymes and Pathways

The primary biological activities of this compound are attributed to its interaction with various enzymes involved in inflammatory and metabolic pathways. Specifically, it has been shown to inhibit:

- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial in the production of nitric oxide, a signaling molecule involved in inflammation.

- Cyclooxygenase-2 (COX-2) : An enzyme that plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins.

Biochemical Effects

The inhibition of iNOS and COX-2 leads to a reduction in the production of pro-inflammatory mediators. This mechanism suggests potential therapeutic applications in conditions characterized by excessive inflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory activity in vitro. For instance, studies using RAW 264.7 macrophage cells have shown that treatment with this compound leads to:

- Decreased mRNA Expression : There is a notable reduction in the expression levels of iNOS and COX-2 mRNA.

- Protein Expression Reduction : Corresponding decreases in the protein levels of iNOS and COX-2 were also observed, indicating effective modulation at both transcriptional and translational levels.

Case Studies

- Anti-inflammatory Activity : A study investigated the effects of thiazole derivatives on LPS-induced inflammation in mice. The results indicated that compounds similar to this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6.

- Antimicrobial Properties : Another case study explored the antimicrobial activity of thiazole derivatives against various bacterial strains. Results showed that these compounds exhibited moderate antibacterial activity, suggesting potential applications in treating infections.

Data Table: Biological Activity Summary

Q & A

Q. What advanced techniques validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

- Click chemistry : Introduce alkyne tags for pull-down assays to identify binding partners .

- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.